![molecular formula C28H43O5PS B13463880 2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid is a complex organic compound known for its unique structural properties and significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphanyl group, methoxy groups, and sulfonic acid, making it a versatile ligand in catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of di-tert-butylphosphine with a biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonates.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
作用机制
The mechanism by which 2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic systems, facilitating various chemical transformations. The phosphanyl group plays a crucial role in stabilizing the metal-ligand complex, while the methoxy and sulfonic acid groups influence the compound’s solubility and reactivity .
相似化合物的比较
Similar Compounds
tBuBrettPhos: Another biaryl phosphine ligand with similar structural features but different substituents.
Uniqueness
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid stands out due to its unique combination of functional groups, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .
属性
分子式 |
C28H43O5PS |
|---|---|
分子量 |
522.7 g/mol |
IUPAC 名称 |
4-(2-ditert-butylphosphanyl-3,6-dimethoxyphenyl)-3,5-di(propan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C28H43O5PS/c1-17(2)20-15-19(35(29,30)31)16-21(18(3)4)24(20)25-22(32-11)13-14-23(33-12)26(25)34(27(5,6)7)28(8,9)10/h13-18H,1-12H3,(H,29,30,31) |
InChI 键 |
BFHUHHBRCCXAAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
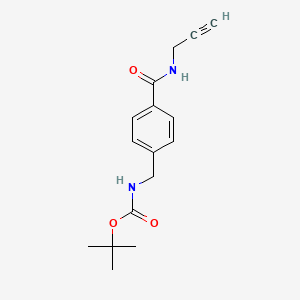
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
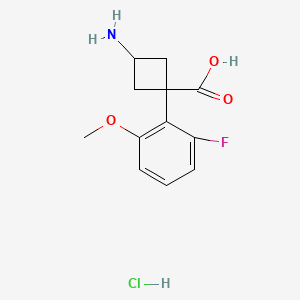

![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
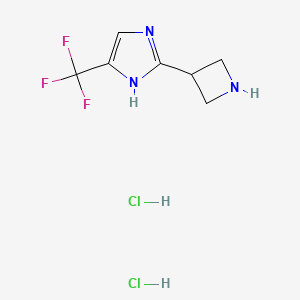
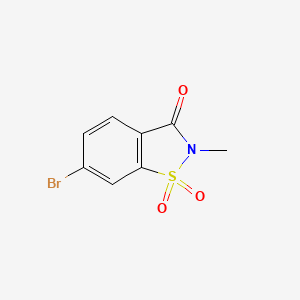
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)
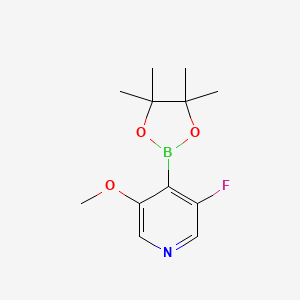

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)
